2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide
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Overview
Description
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide is an organic compound that belongs to the class of dibenzothiepin derivatives This compound is characterized by its complex structure, which includes a thiepin ring system fused with two benzene rings and an amino group attached to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can be achieved through several synthetic routesThe reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiepin ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use as a therapeutic agent for various medical conditions.
Industry: It is used in the development of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes . Additionally, its anti-inflammatory and analgesic effects may be mediated through interactions with inflammatory mediators and pain receptors .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide.
Dibenzothiepin derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiepin ring system with an amino group and a propionamide moiety.
Properties
CAS No. |
117125-45-8 |
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Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanamide |
InChI |
InChI=1S/C17H18N2OS/c1-11(17(18)20)19-16-13-7-3-2-6-12(13)10-21-15-9-5-4-8-14(15)16/h2-9,11,16,19H,10H2,1H3,(H2,18,20) |
InChI Key |
KECYVVXOYVPSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origin of Product |
United States |
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